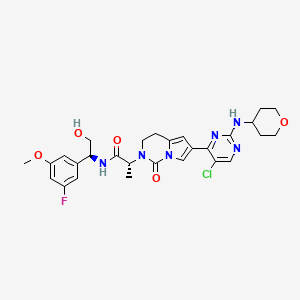

ERK1/2 inhibitor 5

説明

Overview of the Mitogen-Activated Protein Kinase (MAPK) Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascades are among the most extensively studied signal transduction pathways in eukaryotic cells. nih.govaacrjournals.org These cascades are organized into a three-tiered kinase module, consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). aacrjournals.org This architecture allows for the amplification and integration of a wide array of extracellular signals, which are then converted into specific cellular responses. nih.gov

In mammals, there are several distinct MAPK pathways, with the most well-characterized being the ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. aacrjournals.org The ERK1/2 cascade is typically initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). medchemexpress.comnih.gov This leads to the activation of the small GTPase Ras, which in turn recruits and activates a MAPKKK, most commonly a member of the Raf kinase family (A-Raf, B-Raf, or c-Raf). medchemexpress.com The activated Raf kinase then phosphorylates and activates the dual-specificity MAPKKs, MEK1 and MEK2. acs.org Finally, MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their full activation. dcchemicals.com Once activated, ERK1/2 can phosphorylate a vast number of cytoplasmic and nuclear substrates, thereby regulating a wide range of cellular processes. dcchemicals.com

Regulatory Roles of ERK1/2 in Cellular Processes

Activated ERK1/2 are central regulators of fundamental cellular activities, demonstrating the pathway's importance in normal physiology and disease. nih.govnih.gov The downstream effects of ERK1/2 activation are diverse and context-dependent, influencing cell fate decisions in profound ways.

The ERK1/2 pathway is a primary driver of cell proliferation and survival. aacrjournals.orgnih.gov Upon activation, ERK1/2 translocates to the nucleus where it phosphorylates and activates several transcription factors, such as Elk-1 and c-Fos, which are involved in the expression of genes required for cell cycle progression. dcchemicals.comaacrjournals.org Specifically, ERK1/2 signaling is crucial for the G1 to S phase transition. nih.gov Furthermore, this pathway promotes cell survival by inactivating pro-apoptotic proteins and increasing the transcription of pro-survival genes. acs.org The constitutive activation of ERK1/2 signaling due to mutations in upstream components like Ras or B-Raf is a common feature in many cancers, leading to uncontrolled cell proliferation.

ERK1/2 signaling is also intricately involved in the regulation of cell migration and invasion, processes that are essential for normal development and wound healing, but are hijacked by cancer cells during metastasis. ERK can phosphorylate various proteins that regulate the cytoskeleton and focal adhesions, such as myosin light chain kinase and focal adhesion kinase, thereby promoting cell motility. medchemexpress.com Studies have shown that ERK2, in particular, plays a significant role in driving invasive migration in three-dimensional environments by suppressing the expression of certain genes that inhibit this process. The RAS-ERK pathway promotes both single-cell and collective cell migration.

A primary function of activated ERK1/2 is the regulation of gene expression. dcchemicals.com Following translocation to the nucleus, ERK1/2 phosphorylates a variety of transcription factors, leading to changes in the transcription of immediate early genes. dcchemicals.com This transcriptional reprogramming is a key mechanism by which the ERK1/2 pathway controls cellular responses to extracellular stimuli. acs.org Beyond transcription, ERK1/2 also plays a role in the regulation of protein synthesis. nih.gov It can influence the assembly of the translation initiation complex, eIF4F, through the phosphorylation of its downstream effectors, the MNK kinases, which in turn phosphorylate the cap-binding protein eIF4E.

The role of ERK1/2 in cellular differentiation and senescence is complex and often appears contradictory, depending on the cellular context and the duration of the signal. aacrjournals.org While often associated with proliferation, sustained ERK1/2 activation can, under certain circumstances, promote cellular senescence, a state of irreversible cell cycle arrest that can act as a tumor-suppressive mechanism. aacrjournals.org Conversely, in other contexts, ERK1/2 signaling is essential for the differentiation of various cell types. The balance between these opposing outcomes is thought to be regulated by the strength and duration of ERK1/2 signaling, as well as by the interplay with other signaling pathways. aacrjournals.org

Therapeutic Significance of ERK1/2 Pathway Inhibition in Preclinical Contexts

Given the frequent hyperactivation of the MAPK/ERK1/2 pathway in human cancers, its components have become major targets for anti-cancer drug development. nih.gov While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical success, the development of acquired resistance, often through the reactivation of ERK signaling, is a significant limitation. This has spurred the development of direct ERK1/2 inhibitors as a promising therapeutic strategy to overcome this resistance.

Preclinical studies have demonstrated that direct inhibition of ERK1/2 can be effective in various cancer models, including those with BRAF and RAS mutations. nih.govacs.org For instance, the ERK1/2 inhibitor ulixertinib (B1684335) (BVD-523) has shown dose-dependent tumor growth inhibition in xenograft models and has demonstrated antitumor activity in models of acquired resistance to BRAF/MEK-targeted therapies. Similarly, another inhibitor, AZD0364, has shown encouraging antitumor activity in preclinical models, both as a monotherapy and in combination with other targeted agents. nih.gov

The development of potent and selective ERK1/2 inhibitors, such as "ERK1/2 inhibitor 5," represents a continued effort to target this critical node in oncogenic signaling. medchemexpress.comaacrjournals.org This compound is described as a potent inhibitor of ERK1/2 with potential applications in the research and treatment of cancer and other proliferative diseases, as detailed in patent WO2020238776A1. medchemexpress.comaacrjournals.org The rationale behind targeting ERK1/2 directly is to provide a therapeutic option for cancers driven by the MAPK pathway and to overcome resistance to upstream inhibitors. nih.gov

Interactive Data Tables

Table 1: Key Components of the ERK1/2 Signaling Pathway

| Component | Type | Function |

| Ras | Small GTPase | Activates Raf kinases |

| Raf (A, B, c) | MAPKKK | Phosphorylates and activates MEK1/2 |

| MEK1/2 | MAPKK | Phosphorylates and activates ERK1/2 |

| ERK1/2 | MAPK | Phosphorylates numerous cytoplasmic and nuclear substrates |

Table 2: Cellular Processes Regulated by ERK1/2

| Cellular Process | Role of ERK1/2 | Key Downstream Effectors |

| Proliferation | Promotes cell cycle progression (G1 to S phase) | Cyclin D1, c-Myc |

| Survival | Inhibits apoptosis | Bcl-2 family proteins |

| Migration & Invasion | Regulates cytoskeleton and focal adhesions | Myosin light chain kinase, FAK |

| Gene Transcription | Activates transcription factors for immediate early genes | Elk-1, c-Fos |

| Protein Synthesis | Modulates translation initiation | eIF4E |

| Differentiation | Context-dependent regulation | Various lineage-specific factors |

| Senescence | Can induce senescence with sustained activation | p53, p21 |

Contextualization of ERK1/2 Inhibitors in Targeted Therapy Research

The development of inhibitors targeting the ERK1/2 pathway is a key strategy in targeted cancer therapy. nih.gov Initial efforts focused on upstream kinases, leading to the clinical approval of BRAF and MEK inhibitors. aacrjournals.org While effective, particularly in cancers with specific BRAF mutations, the long-term success of these therapies is often limited by the development of acquired resistance. nih.govresearchgate.net A common mechanism of this resistance is the reactivation of ERK signaling, bypassing the upstream blockade. nih.govresearchgate.net

This clinical challenge has spurred the development of direct ERK1/2 inhibitors as a promising therapeutic approach. nih.gov Targeting the final kinase in the cascade offers a strategy to overcome resistance mechanisms that reactivate the pathway upstream. nih.govallenpress.com Consequently, numerous small-molecule ERK1/2 inhibitors are in various stages of preclinical and clinical development. nih.govallenpress.com These agents are being investigated as monotherapies for tumors with MAPK pathway alterations and in combination with other targeted therapies to prevent or overcome resistance. allenpress.com

ERK1/2 inhibitors can be broadly classified based on their mechanism of action. aacrjournals.orgresearchgate.net Catalytic inhibitors function by solely blocking the kinase activity of already phosphorylated ERK1/2. aacrjournals.org In contrast, dual-mechanism inhibitors not only inhibit catalytic activity but also prevent the initial activating phosphorylation of ERK1/2 by MEK1/2. aacrjournals.org This dual action can lead to more durable pathway inhibition. aacrjournals.org Examples of ERK1/2 inhibitors that have been investigated in clinical trials include Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and Temuterkib (LY3214996). researchgate.netmedchemexpress.com

Identification and Classification of this compound

This compound is a potent, small-molecule inhibitor of ERK1 and ERK2. medchemexpress.comdcchemicals.com It is identified as a substituted condensed bicyclic derivative in patent literature, which outlines its potential application in the research and prevention of cancer, inflammation, and other proliferative diseases. medchemexpress.comdcchemicals.com

Based on its function, this compound is classified as an inhibitor of the ERK1/2 kinases, which are members of the MAPK family. medchemexpress.comdcchemicals.com Its mode of action involves directly targeting ERK1/2, the terminal kinases in the classical MAPK signaling cascade. medchemexpress.com

Below are the key identification details for this compound:

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 2560552-75-0 |

| Molecular Formula | C28H32ClFN6O5 |

| Molecular Weight | 587.04 g/mol |

| Relevant Patent | WO2020238776A1 |

Structure

3D Structure

特性

分子式 |

C28H32ClFN6O5 |

|---|---|

分子量 |

587.0 g/mol |

IUPAC名 |

(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3,4-dihydropyrrolo[1,2-c]pyrimidin-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |

InChI |

InChI=1S/C28H32ClFN6O5/c1-16(26(38)33-24(15-37)17-9-19(30)12-22(11-17)40-2)35-6-3-21-10-18(14-36(21)28(35)39)25-23(29)13-31-27(34-25)32-20-4-7-41-8-5-20/h9-14,16,20,24,37H,3-8,15H2,1-2H3,(H,33,38)(H,31,32,34)/t16-,24-/m1/s1 |

InChIキー |

OKFNVABUBXABTA-VOIUYBSRSA-N |

異性体SMILES |

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |

正規SMILES |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |

製品の起源 |

United States |

Molecular Mechanism of Action of Erk1/2 Inhibitor 5

Direct Binding Kinetics and Affinity to ERK1/2 Kinases

LY3214996 is a selective, reversible, and ATP-competitive inhibitor of ERK1 and ERK2. nih.govnih.gov It binds directly to the ATP-binding pocket of the kinases, preventing the phosphorylation of downstream substrates. biorxiv.orgaacrjournals.org Biochemical assays have demonstrated its high potency against both isoforms.

Research has quantified the binding affinity and target engagement of LY3214996. In enzymatic assays, it exhibits strong inhibitory activity. medchemexpress.com Cellular thermal shift assays (CETSA) confirmed direct binding to ERK1 and ERK2 in both cell lysates and intact cells, leading to a thermal stabilization of the proteins. rsc.org Target engagement studies have further characterized its affinity in a cellular context, showing weaker engagement compared to the dual-mechanism inhibitor SCH772984, but comparable to another catalytic inhibitor, GDC-0994. rsc.org

Interactive Table 1: In Vitro Activity and Cellular Target Engagement of LY3214996 This table summarizes key potency and engagement values for LY3214996 against ERK1/2. Users can sort the data by clicking on the headers.

| Parameter | Target | Value | Cell Line | Reference |

|---|---|---|---|---|

| Biochemical IC50 | ERK1 | 5 nM | - | medchemexpress.com |

| ERK2 | 5 nM | - | medchemexpress.com | |

| Target Engagement EC50 | ERK1 | 390 nM | HCT116 | rsc.org |

| ERK2 | 440 nM | HCT116 | rsc.org | |

| Anti-proliferative IC50 | - | 0.48 µM | HCT116 | rsc.org |

Allosteric Modulation of ERK1/2 Activity by ERK1/2 Inhibitor 5

Current evidence categorizes LY3214996 as a classical ATP-competitive inhibitor, meaning it binds to the orthosteric ATP-binding site of ERK1/2. nih.govnih.govbiorxiv.org This mode of action is distinct from allosteric inhibitors, which bind to a site other than the active site to modulate enzyme activity. The binding of LY3214996 directly blocks the catalytic function of the kinase by occupying the space normally taken by ATP. aacrjournals.org

Studies on the structural biology of ERK inhibitors distinguish between ATP-competitive inhibitors and true allosteric modulators. biorxiv.org LY3214996 falls into the former category. biorxiv.org While ERK itself can act as an allosteric regulator for other proteins, such as the phosphatase DUSP6, this is a function of the kinase and not a mechanism of LY3214996's inhibitory action. mdpi.com There is no evidence to suggest that LY3214996 functions as an allosteric modulator of ERK1/2 activity.

Conformational Changes Induced in ERK1/2 Upon Inhibitor Binding

X-ray crystallography studies of LY3214996 in complex with ERK2 (PDB: 6rq4) reveal that it binds as a typical ATP-competitive inhibitor. aacrjournals.orgresearchgate.net The inhibitor occupies the ATP-binding site located between the N- and C-lobes of the kinase.

A key conformational detail that distinguishes catalytic inhibitors like LY3214996 from dual-mechanism inhibitors is the conformation of the Tyrosine 36 (Tyr36) residue in the P-loop (phosphate-binding loop). In the presence of LY3214996, Tyr36 adopts an "out" conformation, where it is positioned away from the ATP-binding pocket. aacrjournals.org This conformation is characteristic of the active state of ERK2 and is shared by other catalytic inhibitors such as GDC-0994 and BVD-523. This is in stark contrast to dual-mechanism inhibitors (e.g., SCH772984), which induce a significant conformational change, forcing the Tyr36 side chain into an "in" conformation where it folds underneath the P-loop. aacrjournals.org Therefore, LY3214996 binds to and stabilizes an active-like conformation of ERK2 but renders it catalytically inert by blocking ATP binding.

Substrate Specificity Alterations of ERK1/2 in the Presence of this compound

There is currently no published research that specifically investigates whether LY3214996 alters the substrate specificity of any residual ERK1/2 activity. As an ATP-competitive inhibitor, its primary mechanism is the direct blockade of the catalytic site. This is generally expected to abrogate kinase activity towards all substrates rather than selectively altering preference for certain substrates over others. The regulation of ERK1/2 substrate specificity is a complex process, often dictated by docking interactions, scaffolding proteins, and the subcellular localization of the kinase. mdpi.com Whether an inhibitor binding to the active site can allosterically influence these other interactions to change substrate preference remains an area for further investigation but has not been documented for LY3214996.

Cellular and Biochemical Consequences of Erk1/2 Inhibitor 5 Treatment

Impact on Downstream Signaling Pathways Regulated by ERK1/2

The primary mechanism of AZD0364 is the direct inhibition of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central nodes in the RAS/MAPK signaling pathway. This pathway, when dysregulated, is a major driver of oncogenesis, governing processes such as cell proliferation, differentiation, apoptosis, and motility. researchgate.net AZD0364 acts as a reversible, ATP-competitive inhibitor of ERK1/2, leading to a cascade of effects on downstream signaling molecules. researchgate.net

Inhibition of ERK1/2 by AZD0364 directly influences the transcriptional landscape of cancer cells. The ERK1/2 pathway regulates the activity of numerous transcription factors, and its inhibition leads to changes in the expression of genes critical for cell growth and survival. In preclinical models, treatment with AZD0364 has been shown to modulate the expression of a panel of RAS/MAPK pathway-regulated genes. researchgate.net This modulation is a key aspect of its antitumor activity, as it disrupts the genetic programs that drive malignant proliferation.

The most immediate and well-documented post-translational modification affected by AZD0364 is the inhibition of phosphorylation of direct ERK1/2 substrates. researchgate.net Key among these are p90 ribosomal S6 kinase (p90RSK) and Fos-related antigen 1 (FRA1). researchgate.net

p90RSK Phosphorylation: Treatment with AZD0364 leads to a dose-dependent reduction in the phosphorylation of p90RSK. researchgate.net This inhibition is sustained over time, indicating a durable suppression of this downstream signaling event. researchgate.net

FRA1 Phosphorylation: Similarly, AZD0364 reduces the phosphorylation of FRA1. researchgate.net Interestingly, the reduction in phosphorylated FRA1 is often accompanied by a decrease in the total levels of the FRA1 protein, as its stability is regulated by ERK1/2-mediated phosphorylation. researchgate.net

While the primary focus of existing research has been on phosphorylation, it is understood that inhibiting a central kinase like ERK1/2 will have broader, yet less directly characterized, effects on the landscape of post-translational modifications within the cell.

Effects on Cell Proliferation and Viability in Preclinical Models

AZD0364 has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those with mutations in the BRAF and RAS genes, which lead to a hyperactivated RAS/MAPK pathway. The growth inhibitory (GI50) values, which represent the concentration of the drug that causes 50% inhibition of cell growth, have been determined in numerous preclinical studies. researchgate.net

Below is an interactive table summarizing the GI50 values for AZD0364 in various cancer cell lines.

| Cell Line | Cancer Type | Relevant Mutation | GI50 (μmol/L) | Reference |

|---|---|---|---|---|

| A375 | Melanoma | BRAF V600E | 0.059 | |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 0.173 | |

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 0.32 |

The sensitivity of different cell lines to AZD0364 can vary, which is often linked to the specific genetic makeup of the cancer cells and their reliance on the ERK1/2 pathway for survival. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest by AZD0364

In addition to inhibiting proliferation, AZD0364 can induce programmed cell death (apoptosis) and cause a halt in the cell cycle. researchgate.net These effects are crucial for its therapeutic potential.

Apoptosis: In sensitive cell lines like A375 and Calu-6, treatment with AZD0364 leads to a dose-dependent increase in markers of apoptosis, such as cleaved PARP and the pro-apoptotic protein BIM-EL. researchgate.net

Cell Cycle Arrest: The inhibitor also impacts the machinery of the cell cycle. An increase in the cell-cycle inhibitor protein p27 has been observed following treatment with AZD0364, indicating that the drug can cause cells to arrest, preventing them from dividing. researchgate.net

Modulation of Cellular Differentiation Processes

The role of the ERK1/2 pathway in cellular differentiation is complex and context-dependent. researchgate.net While it is a fundamental signaling pathway that regulates cell fate decisions, there is currently limited specific research available detailing the direct effects of AZD0364 on cellular differentiation processes in preclinical models. Further studies are needed to fully elucidate the impact of this specific inhibitor on the differentiation of various cell types.

Influence on Cell Migration and Invasion Potential in Cellular Models

The RAS/MAPK pathway, and by extension ERK1/2, is known to play a role in cell motility. researchgate.net The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have begun to explore the impact of AZD0364 on these processes.

In one study, the effect of AZD0364 on cell migration was assessed using a wound healing assay and a Transwell assay. The results indicated that AZD0364 can inhibit the migration of cells in vitro. While cell migration and invasion are closely related processes, with invasion being a specialized form of migration through an extracellular matrix, more specific quantitative data on the effects of AZD0364 on cell invasion are needed to fully understand its anti-metastatic potential.

Effects on Specific Cellular Processes (e.g., Senescence, Autophagy)

Inhibition of the ERK1/2 signaling pathway can lead to significant alterations in fundamental cellular processes, notably cellular senescence and autophagy. These processes are critical in determining cell fate and are implicated in both normal physiology and pathological conditions.

Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. aacrjournals.org It is a potent tumor-suppressive mechanism. aacrjournals.org The ERK1/2 pathway is a key regulator of cell proliferation and survival, and its inhibition has been shown to promote cellular senescence in certain contexts. nih.gov

Research has demonstrated that targeting the broader MAPK pathway, of which ERK1/2 is a part, can induce senescence. For instance, inhibition of ERK5, another member of the MAPK family, has been shown to elicit cellular senescence in melanoma cells. aacrjournals.org This is achieved, in part, through the upregulation of the cyclin-dependent kinase inhibitor p21. aacrjournals.org Both genetic knockdown and pharmacological inhibition of ERK5 in melanoma xenografts were found to promote cellular senescence. aacrjournals.org

Studies focusing on ERK1/2 have also highlighted its role in senescence. nih.gov While often associated with promoting proliferation, under certain conditions, ERK1/2 activity can facilitate cellular senescence. nih.govnih.gov Inhibition of EZH2, a methyltransferase, has been found to induce senescence in multiple myeloma cells by increasing the phosphorylation of ERK1/2. nih.gov This suggests a complex, context-dependent role for ERK1/2 in the regulation of senescence. The inhibition of ERK1/2 phosphorylation has been observed to partially alleviate senescence induced by other means, indicating its integral role in this process. nih.gov

Key molecular changes associated with senescence following the modulation of the ERK pathway include alterations in cell cycle regulators. For example, ERK5 inhibition has been linked to a reduction in the phosphorylation of the retinoblastoma (RB) protein and an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p14. researchgate.net A corresponding decrease in the expression of cyclins E, D1, and A2 was also observed, consistent with a reduction in cell proliferation. researchgate.net

Table 1: Effects of ERK Pathway Inhibition on Cellular Senescence Markers

| Target | Cell Type | Observed Effect | Key Markers Affected |

|---|---|---|---|

| ERK5 | Melanoma | Induction of cellular senescence. aacrjournals.org | ↑ p21 aacrjournals.org |

| ERK5 | Melanoma (A375, SSM2c) | Reduction in cell proliferation and induction of senescence markers. researchgate.net | ↓ Phospho-RB, ↑ p21, ↑ p14, ↓ Cyclin E, ↓ Cyclin D1, ↓ Cyclin A2 researchgate.net |

Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. nih.gov The ERK signaling pathway is also involved in the regulation of autophagy. nih.gov

Inhibition of ERK5 has been identified as a negative regulator of autophagy. frontiersin.org Treatment of various cancer cell lines with an ERK5 inhibitor led to an increase in the lipidated form of LC3 (LC3-II), a key marker of autophagosome formation. frontiersin.org This suggests that inhibiting ERK5 can enhance autophagy. frontiersin.org

Similarly, the inhibition of the ERK1/2 pathway has been shown to increase autophagic flux in pancreatic ductal adenocarcinoma (PDAC) cells. nih.govresearchgate.net This suggests that in some cancer types, ERK1/2 signaling may suppress autophagy, and its inhibition can relieve this suppression. nih.gov The combination of ERK inhibitors with autophagy inhibitors has been explored as a therapeutic strategy in non-small-cell lung cancer, where ERK inhibition was found to increase protective autophagy. frontiersin.org

The molecular mechanisms linking ERK1/2 to autophagy can involve the regulation of key autophagy-related genes and proteins. For instance, caloric restriction has been shown to induce autophagy in cortical neurons through the activation of the ERK1/2-MAPK pathway, and this effect was blocked by an ERK1/2 inhibitor. nih.gov

Table 2: Effects of ERK Pathway Inhibition on Autophagy

| Target | Cell Type | Observed Effect | Key Markers Affected |

|---|---|---|---|

| ERK5 | Pancreatic, Endometrial, Cervical Cancer | Increased autophagy. frontiersin.org | ↑ LC3-II frontiersin.org |

| ERK1/2 | Pancreatic Ductal Adenocarcinoma | Increased autophagic flux. nih.govresearchgate.net | - |

| ERK1/2 | Non-Small-Cell Lung Cancer | Increased protective autophagy. frontiersin.org | - |

Preclinical Efficacy of Erk1/2 Inhibitor 5 in Disease Models

Efficacy in In Vitro Disease Models

ERK1/2 inhibitor 5 is a potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. medchemexpress.com This pathway plays a crucial role in cell signal transduction, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. medchemexpress.com The potential of this compound for the research and prevention of such proliferative diseases is under investigation. medchemexpress.com

Application in Cellular Models of Proliferative Disorders (e.g., Cancer Cell Lines)

The MAPK pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently activated in many cancers, making ERK1/2 a promising therapeutic target. srce.hr Inhibition of this pathway is a strategy to address both innate and acquired resistance to other targeted therapies like BRAF and MEK inhibitors. srce.hr

In various cancer cell lines, particularly those with BRAF and RAS mutations, ERK1/2 inhibitors have demonstrated significant anti-proliferative effects. For instance, the ERK1/2 inhibitor ulixertinib (B1684335) (BVD-523) has been shown to inhibit tumor growth in BRAF-mutant melanoma and colorectal cancer cell lines, as well as in KRAS-mutant colorectal and pancreatic cancer models. srce.hr Similarly, another ERK1/2 inhibitor, LY3214996, displayed potent inhibition of cell proliferation in BRAF- or KRAS-mutated melanoma, colorectal, and non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the range of 5-200 nM. championsoncology.com This inhibitor effectively suppressed the phosphorylation of downstream targets like RSK1 in both KRAS-mutant (HCT116, Calu6) and BRAF-mutant (A375, Colo-205) cancer cells. aacrjournals.org

The development of dual-mechanism ERK1/2 inhibitors, which both inhibit catalytic activity and prevent activating phosphorylation, has shown superior potency and more durable pathway inhibition compared to purely catalytic inhibitors. aacrjournals.org This enhanced efficacy is attributed to the prevention of the nuclear accumulation of phosphorylated ERK1/2, leading to a more profound suppression of ERK1/2-dependent gene expression. aacrjournals.org

Table 1: In Vitro Efficacy of ERK1/2 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Mutation Status | Effect | Reference |

|---|---|---|---|---|

| Ulixertinib (BVD-523) | Melanoma, Colorectal | BRAF-mutant | Inhibition of tumor growth | srce.hr |

| Ulixertinib (BVD-523) | Colorectal, Pancreatic | KRAS-mutant | Inhibition of tumor growth | srce.hr |

| LY3214996 | Melanoma, Colorectal, NSCLC | BRAF- or KRAS-mutated | IC50 values of 5-200nM for cell proliferation | championsoncology.com |

| LY3214996 | HCT116 (Colorectal), Calu6 (NSCLC) | KRAS-mutant | Potent inhibition of pRSK1 (IC50: 0.200-0.223 µmol/L) | aacrjournals.org |

| LY3214996 | A375 (Melanoma), Colo-205 (Colorectal) | BRAF-mutant | Potent inhibition of pRSK1 (IC50: 0.054-0.183 µmol/L) | aacrjournals.org |

| CAY10561 | H1975 (NSCLC) | IC50 of 4.74 μM for cell viability | oncotarget.com | |

| CAY10561 | H2170 (NSCLC) | IC50 of 7.01 μM for cell viability | oncotarget.com | |

| FR180204 | H1975 (NSCLC) | IC50 of 95.36 μM for cell viability | oncotarget.com | |

| FR180204 | H2170 (NSCLC) | IC50 of 49.0 μM for cell viability | oncotarget.com |

Effects on Pathogen-Induced Signaling in Cell Culture (e.g., Viral Replication)

The ERK pathway is known to be utilized by various viruses for their replication. nih.gov For instance, human astrovirus infection activates ERK1/2 early in the infection cycle, and this activation is independent of viral replication itself. nih.gov Inhibition of the MEK/ERK pathway has been shown to significantly reduce the replication of several viruses.

Specifically, the use of MEK1/2 inhibitors like U0126 and PD98059 has been demonstrated to decrease the replication of human astrovirus across different cell types and viral serotypes. nih.gov This inhibition affects multiple stages of the viral life cycle, including the expression of both early and late proteins, as well as the production of subgenomic and genomic RNA. nih.gov Similarly, for Newcastle disease virus (NDV), pharmacological inhibition of ERK1/2 phosphorylation with inhibitors such as U0126 and SCH772984 resulted in reduced levels of viral RNA and lower virus titers in cell supernatants. mdpi.com The V protein of NDV appears to play a role in activating the MEK/ERK signaling pathway to promote viral replication. mdpi.com

In the context of HIV-1, a novel inhibitor, 5342191, which activates the MEK1/2-ERK1/2 signaling pathway, paradoxically leads to potent suppression of HIV-1 replication. plos.org This effect is attributed to alterations in the processing of viral RNA. plos.org Pre-treatment with MEK1/2 inhibitors can reverse the suppressive effects of 5342191 on HIV-1 gene expression, highlighting the delicate balance of host cell signaling required for viral replication. plos.org

Modulation of Inflammatory Responses in Cell-Based Assays

The ERK1/2 signaling pathway is a key regulator of inflammatory responses. nih.gov Elevated ERK1/2 activity is associated with several inflammatory conditions. nih.gov

In human peritoneal mesothelial cells, lipopolysaccharide (LPS), a component of bacterial cell walls, induces a dose- and time-dependent increase in inflammatory cytokines such as IL-1β, IL-6, and IL-12. amegroups.org This inflammatory response is accompanied by the activation of ERK1/2. amegroups.org The use of the ERK1/2 inhibitor AZD0364 was shown to prevent the LPS-induced production of these inflammatory cytokines. amegroups.org

Similarly, in the murine macrophage cell line RAW 264.7, the ERK1/2 inhibitor SCH772984 effectively blocked LPS-induced TNFα production and the expression of inflammatory genes like Tnf, Ccl2, and IL-6. mdpi.comnih.gov In primary astrocytes, acetate (B1210297) treatment was found to modulate LPS-induced inflammatory responses, in part by affecting ERK1/2 phosphorylation. nih.gov

Interestingly, in keratinocytes, the inhibition of ERK1/2 activity can lead to an increase in the expression of certain chemokines by enhancing mRNA stability, suggesting a complex and cell-type-specific role for ERK1/2 in regulating inflammation. aai.org

Efficacy in In Vivo Non-Human Disease Models

Evaluation in Murine Models of Oncogenesis (e.g., Xenograft Models)

The anti-tumor activity of ERK1/2 inhibitors has been evaluated in various murine xenograft models, demonstrating their potential as cancer therapeutics.

The ERK1/2 inhibitor MK-8353 showed dose-dependent inhibition of tumor growth in xenograft models of BRAFV600 mutant colon cancer (Colo-205) and melanoma (SK-MEL-28). jci.org Similarly, ulixertinib has been shown to inhibit tumor growth in vivo in BRAF-mutant melanoma and colorectal xenografts, as well as in KRAS-mutant colorectal and pancreatic models. srce.hr

LY3214996 demonstrated dose-dependent tumor growth inhibition and even regression in xenograft models with various ERK pathway alterations, including mutations in BRAF, MEK1, NRAS, or KRAS. aacrjournals.orgchampionsoncology.com Importantly, significant tumor growth inhibition was observed with target inhibition of over 50% for 8 to 16 hours. aacrjournals.org Furthermore, LY3214996 exhibited synergistic anti-tumor activity when combined with a pan-RAF inhibitor in a KRAS-mutant colorectal cancer xenograft model. aacrjournals.org

Another ERK1/2 inhibitor, AZD0364, also showed dose- and time-dependent modulation of ERK1/2 signaling biomarkers in multiple in vivo xenograft models, resulting in tumor regression in sensitive BRAF- and KRAS-mutant xenografts. aacrjournals.org The combination of AZD0364 with the MEK inhibitor selumetinib (B1684332) resulted in significant tumor regressions in multiple KRAS-mutant xenograft models, suggesting a viable clinical approach for targeting these types of tumors. aacrjournals.org

Table 2: In Vivo Efficacy of ERK1/2 Inhibitors in Murine Xenograft Models

| Compound | Xenograft Model | Mutation Status | Effect | Reference |

|---|---|---|---|---|

| MK-8353 | Colo-205 (Colon Cancer) | BRAFV600 | Dose-dependent growth inhibition | jci.org |

| MK-8353 | SK-MEL-28 (Melanoma) | BRAFV600 | Dose-dependent growth inhibition | jci.org |

| Ulixertinib | Melanoma, Colorectal | BRAF-mutant | Tumor growth inhibition | srce.hr |

| Ulixertinib | Colorectal, Pancreatic | KRAS-mutant | Tumor growth inhibition | srce.hr |

| LY3214996 | Various | BRAF, MEK1, NRAS, or KRAS mutant | Dose-dependent tumor growth inhibition and regression | aacrjournals.orgchampionsoncology.com |

| AZD0364 | Various | BRAF- and KRAS-mutant | Tumor regression | aacrjournals.org |

| AZD0364 + Selumetinib | Various | KRAS-mutant | Significant tumor regressions | aacrjournals.org |

| A novel ERK inhibitor | Calu-6 (NSCLC) | KRAS-mutant | Significant anti-tumor activity | astx.com |

Assessment in Animal Models of Inflammatory Diseases

The role of ERK1/2 inhibition in modulating inflammatory responses has also been investigated in animal models of inflammatory diseases.

In a murine model of house dust mite (HDM)-induced asthma, prophylactic treatment with a small molecule inhibitor that selectively targets ERK1/2-mediated activation of AP-1, SF-3-030, significantly attenuated various pathological features of the disease. researchgate.net This included a reduction in inflammatory cell types and cytokine levels in the bronchoalveolar lavage, as well as diminished airway hyperresponsiveness, mucus cell metaplasia, collagen accumulation, and thickening of the airway smooth muscle mass. researchgate.net

In a mouse model of irritant and T cell-mediated contact hypersensitivity, the pharmacological suppression of ERK1/2 activation led to an aggravation of the local inflammatory response, characterized by enhanced chemokine expression and an increased number of inflammatory cells. aai.org This suggests a homeostatic role for ERK1/2 activity in regulating skin inflammation. aai.org Conversely, in a model of experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis, inhibition of ERK activation suppressed auto-antigen responses and reduced disease severity. nih.gov

Furthermore, in murine models of sepsis, including LPS-induced lethal endotoxemia and cecal ligation and puncture (CLP), treatment with the ERK1/2 inhibitor SCH772984 improved survival and reduced plasma levels of the chemokine Ccl2/Mcp1. mdpi.comnih.gov

Impact on Fibrotic Progression in Preclinical Animal Models

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical signaling nodes implicated in the pathogenesis of fibrotic diseases. sciltp.comnih.gov Inhibition of the ERK1/2 pathway is therefore considered a promising therapeutic strategy. While extensive preclinical data exists for ERK1/2 inhibitors in oncology, specific studies on the compound identified as this compound (LY3214996) in models of organ fibrosis are limited. However, compelling evidence from studies using other potent and selective ERK1/2 inhibitors in preclinical fibrosis models demonstrates the significant anti-fibrotic potential of this drug class.

Research on the ERK1/2 inhibitor LTT462 in mouse models of myeloproliferative neoplasm (MPN), a condition characterized by progressive bone marrow (BM) fibrosis, has shown significant therapeutic effects. nih.govmpn-hub.com In a Jak2V617F MPN model, genetic deficiency of ERK1/2 was associated with a lack of bone marrow fibrosis development. mpn-hub.com Pharmacological inhibition with LTT462, particularly in combination with the JAK2 inhibitor ruxolitinib (B1666119), was more effective at reducing established bone marrow fibrosis than ruxolitinib alone in an MPLW515L MPN mouse model. nih.govmpn-hub.comresearchgate.net This combination therapy led to a consistent and marked decrease in fibrosis grade. mpn-hub.com

Similarly, studies with the ERK1/2 inhibitor ulixertinib in a Romiplostim-induced myelofibrosis mouse model showed that ERK1/2 inhibition constrains the development of bone marrow fibrosis. nih.gov This provides further support for the direct role of the ERK1/2 pathway in the fibrotic process and the therapeutic utility of its inhibition.

The broader principle that targeting this pathway is anti-fibrotic is also supported by studies on MEK inhibitors, which act immediately upstream of ERK1/2. In a mouse model of myelofibrosis driven by a mutated calreticulin (B1178941) (CALRDEL), the MEK inhibitor trametinib (B1684009) significantly reduced marrow fibrosis. researchgate.net These collective findings from different inhibitors targeting the MEK/ERK pathway in relevant preclinical models strongly suggest that this compound would have a similar impact on fibrotic progression.

| ERK1/2 Inhibitor | Preclinical Model | Key Findings on Fibrosis | Citation |

|---|---|---|---|

| LTT462 | MPLW515L Myeloproliferative Neoplasm (MPN) Mouse Model | Combined with Ruxolitinib, more effectively reduced established bone marrow fibrosis compared to Ruxolitinib alone. | nih.govmpn-hub.comresearchgate.net |

| Ulixertinib | Romiplostim-induced Myelofibrosis Mouse Model | Significantly reduced the development of bone marrow fibrosis. | nih.gov |

| Trametinib (MEK Inhibitor) | CALRDEL-mutant Myelofibrosis Mouse Model | Significantly reduced bone marrow fibrosis. | researchgate.net |

Biomarkers of Response to this compound in Preclinical Settings

Identifying reliable biomarkers is crucial for assessing the therapeutic efficacy of targeted agents. For this compound (LY3214996), extensive preclinical research, primarily in oncology models, has validated pharmacodynamic (PD) biomarkers that confirm target engagement and correlate with anti-tumor activity. nih.govaacrjournals.org These biomarkers are indicative of the inhibitor's biological activity and are highly relevant for its potential application in fibrotic diseases.

The most direct and consistently reported biomarker for LY3214996 is the inhibition of phosphorylation of p90 ribosomal S6 kinase 1 (p90RSK1). nih.govaacrjournals.orgselleckchem.commedchemexpress.com As a direct downstream substrate of ERK1/2, the level of phosphorylated p90RSK1 (p-p90RSK1) serves as a robust indicator of pathway inhibition. nih.govselleckchem.com In numerous preclinical xenograft models, treatment with LY3214996 led to a significant, dose-dependent reduction in p-p90RSK1 levels in tumor tissues, and this inhibition correlated with drug exposure and anti-tumor efficacy. nih.govaacrjournals.orgselleckchem.com

While fibrosis-specific biomarker data for LY3214996 is not yet established, studies with other ERK1/2 inhibitors in fibrosis models have identified promising candidates. In studies of the ERK1/2 inhibitor LTT462 in myelofibrosis models, inhibition of the pathway was confirmed by reduced phosphorylation of RSK3 and decreased expression of other downstream targets like DUSP6 and ETV5. nih.govmpn-hub.com

Furthermore, research using the ERK1/2 inhibitor ulixertinib in a myelofibrosis mouse model identified osteopontin (B1167477) (OPN) as a critical biomarker and downstream effector. nih.gov OPN is known to have a profibrotic role, and its plasma levels were found to increase with the development of bone marrow fibrosis. nih.gov Treatment with ulixertinib significantly reduced OPN plasma concentrations, and this reduction was associated with the amelioration of fibrosis. nih.gov This suggests that OPN could serve as a valuable systemic biomarker for monitoring the anti-fibrotic response to ERK1/2 inhibition. nih.gov

| ERK1/2 Inhibitor | Biomarker | Finding | Preclinical Context | Citation |

|---|---|---|---|---|

| This compound (LY3214996) | Phospho-p90RSK1 (p-p90RSK1) | Inhibition of p-p90RSK1 correlates with drug exposure and anti-tumor activity. | Cancer Xenograft Models | nih.govaacrjournals.orgselleckchem.commedchemexpress.com |

| LTT462 | Phospho-RSK3, DUSP6, ETV5 | Expression and/or phosphorylation effectively inhibited by treatment. | Myelofibrosis Models | nih.govmpn-hub.com |

| Ulixertinib | Osteopontin (OPN) | Reduced plasma OPN levels correlated with reduced bone marrow fibrosis. | Myelofibrosis Model | nih.gov |

Structure Activity Relationship Sar and Design Principles for Erk1/2 Inhibitor 5 Derivatives

Identification of Key Pharmacophore Features in ERK1/2 Inhibitor 5

As an ATP-competitive inhibitor, the essential pharmacophore features of LY3214996 are defined by its interactions within the ATP-binding site of ERK1 and ERK2. aacrjournals.orgnih.gov X-ray crystallography studies of LY3214996 in complex with ERK2 (PDB ID: 6rq4) reveal that it binds to the active form of the kinase, occupying the adenine-binding region. aacrjournals.org

The binding mode of catalytic ERK inhibitors like LY3214996 involves key interactions with the hinge region of the kinase, a critical component for anchoring ATP. aacrjournals.org While specific hydrogen bond patterns for LY3214996 are not detailed in the provided literature, this interaction with the hinge (specifically with residues like Met108 in ERK2) is a hallmark feature for this class of inhibitors and is crucial for potent inhibition. aacrjournals.orgacs.org The inhibitor's scaffold is designed to present functional groups that can act as hydrogen bond donors and acceptors to form these stable interactions. nih.gov

Rational Design Strategies for Enhanced ERK1/2 Inhibitor Potency

LY3214996 was developed through the optimization of initial hits identified from a medium-throughput screen. aacrjournals.org The primary goal of the rational design strategy was to maximize inhibitory potency against ERK1 and ERK2. This was achieved by systematically modifying the chemical scaffold to improve its fit and interaction profile within the highly conserved ATP-binding site.

The design process resulted in a compound with exceptional biochemical potency, exhibiting an IC50 of 5 nM for both ERK1 and ERK2 in enzymatic assays. selleckchem.commedchemexpress.com This high level of potency indicates an optimized balance of enthalpic and entropic contributions to the binding energy, achieved through favorable hydrogen bonding and hydrophobic interactions. aacrjournals.org The potency of LY3214996 is maintained in cellular assays, where it effectively inhibits the phosphorylation of the downstream ERK substrate RSK1. researchgate.netselleckchem.com

| Target/Assay | IC50 Value | Reference |

|---|---|---|

| ERK1 (Biochemical) | 5 nM | selleckchem.commedchemexpress.com |

| ERK2 (Biochemical) | 5 nM | selleckchem.commedchemexpress.com |

| pRSK1 Inhibition (Cellular) | 0.43 µM | selleckchem.com |

Impact of Chemical Modifications on Inhibitor Selectivity

A key objective in the design of kinase inhibitors is achieving high selectivity for the intended target over the hundreds of other kinases in the human kinome, in order to minimize off-target effects. nih.gov LY3214996 is characterized as a highly selective inhibitor. researchgate.net In a cellular selectivity assay measuring activity against 245 kinases, LY3214996 demonstrated greater than 110-fold selectivity for ERK1/2. aacrjournals.org

Achieving such selectivity typically involves exploiting structural differences in the amino acid residues that line the ATP-binding pocket between different kinases. nih.gov While the core hinge-binding interactions are common to many kinases, modifications to the inhibitor's structure that extend into less conserved regions can impart significant selectivity. nih.gov Rational design strategies for improving selectivity often involve adding chemical moieties that can form specific interactions with unique residues or occupy sub-pockets present in the target kinase but absent in others. Although specific structure-selectivity relationship data for LY3214996 derivatives are not publicly detailed, its high selectivity profile confirms the success of this design principle. aacrjournals.org

Computational Chemistry Approaches to this compound Analogue Development

The development of modern kinase inhibitors, including those targeting ERK1/2, frequently employs computational chemistry to guide the design process. frontiersin.org Structure-based drug design (SBDD) is a primary strategy, which relies on the three-dimensional structure of the target protein to inform the design of potent and selective inhibitors. acs.org The availability of the X-ray crystal structure of LY3214996 bound to ERK2 (PDB ID: 6rq4) provides a critical template for such computational efforts. aacrjournals.org

Using this structural information, computational chemists can perform molecular docking simulations to predict how novel analogues might bind to the ERK2 active site. frontiersin.org These simulations can help prioritize which compounds to synthesize by estimating their binding affinity and identifying key potential interactions. Furthermore, techniques like Free-Wilson analysis and quantum mechanical (QM) calculations can be used to evaluate different chemical scaffolds and substituents to ensure they can adopt the correct binding conformation with minimal energetic penalty. acs.org While the specific computational tools used for the development of LY3214996 are not detailed in the available literature, the optimization of a screening hit into a highly potent and selective clinical candidate is consistent with the application of these rational, structure-guided computational methods. aacrjournals.orgacs.org

Development of Prodrug Strategies for this compound (Mechanism-focused)

While no specific prodrugs of LY3214996 have been described in the literature, prodrug strategies are a common and effective method for improving the pharmaceutical properties of parent drug molecules, including kinase inhibitors. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation.

For a kinase inhibitor like LY3214996, several mechanism-focused prodrug strategies could be envisioned:

Improving Aqueous Solubility: If the parent drug has poor water solubility, a hydrophilic promoiety, such as a phosphate or a highly soluble amino acid, could be attached via an ester or amide linkage. This linkage would be designed to be cleaved by ubiquitous enzymes in the plasma, such as phosphatases or esterases, to release the active inhibitor. frontiersin.org

Enhancing Membrane Permeability: To improve absorption across the gastrointestinal tract or penetration of the blood-brain barrier, the lipophilicity of the inhibitor could be increased. This is often achieved by masking polar functional groups (like hydroxyls or amines) with lipophilic promoieties, such as long-chain fatty acids, forming ester or carbamate linkages. These are also typically cleaved by esterases to release the active drug inside the body. nih.gov

Tumor-Specific Activation: A more targeted approach involves designing a prodrug that is activated by enzymes predominantly expressed in the tumor microenvironment. For example, a promoiety could be designed to be cleaved by specific aldo-keto reductases (AKRs) that are overexpressed in certain cancers. This mechanism would concentrate the active form of the inhibitor at the site of action, potentially increasing efficacy.

The core principle of these strategies is the covalent attachment of a promoiety to a key functional group on the parent inhibitor, rendering it inactive. The linker chemistry is chosen to ensure stability in circulation but allow for efficient cleavage and release of the active drug upon encountering the target enzyme or physiological condition. frontiersin.org

Synthetic Methodologies and Analogue Synthesis for Erk1/2 Inhibitor 5

Retrosynthetic Analysis of ERK1/2 Inhibitor 5

A plausible retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The core structure is a condensed bicyclic system, which can be disconnected at the amide bond linking the bicyclic core to the chiral amino alcohol side chain. This disconnection yields two primary fragments: the functionalized bicyclic amine and a chiral carboxylic acid derivative.

The bicyclic core itself, a substituted pyrimidinone-fused ring system, can be further deconstructed. A key disconnection involves the C-N bond of the pyrimidinone ring, leading back to a diamine precursor and a keto-ester or a related dicarbonyl compound. The substituted pyrimidine (B1678525) ring attached to the bicyclic system can be disconnected via a C-C bond, suggesting a cross-coupling reaction, such as a Suzuki or Stille coupling, as a key synthetic step. This would involve a halogenated bicyclic precursor and a corresponding boronic acid or stannane (B1208499) of the pyrimidine moiety.

The chiral side chain, (2S,3R)-2-amino-3-(3-fluoro-5-methoxyphenyl)-3-hydroxypropanoic acid, can be disconnected at the C-C bond between the alpha and beta carbons, suggesting an aldol-type reaction or a related stereoselective addition of an enolate equivalent to the corresponding aldehyde. Alternatively, it can be derived from a chiral amino acid precursor through functional group interconversions. This retrosynthetic approach allows for the modular synthesis of analogues by varying each of the key building blocks.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound, as outlined in patent WO2020238776A1, involves the construction of several key intermediates through a series of well-defined reaction pathways. wipo.int The synthesis is characterized by the careful introduction of functionality and the stereocontrolled formation of the chiral centers.

A central intermediate is the chlorinated bicyclic core, which serves as an anchor for subsequent functionalization. The formation of this bicyclic system likely involves a condensation reaction to form the pyrimidinone ring, followed by chlorination.

Another crucial set of intermediates are the chiral building blocks for the side chain. These are typically derived from commercially available chiral starting materials to ensure the correct stereochemistry in the final product. For instance, a protected chiral amino alcohol can be prepared and then coupled to the bicyclic core.

The reaction pathways employed include standard organic transformations such as amide bond formation, nucleophilic substitution, and cross-coupling reactions. The final coupling step typically involves the formation of the amide bond between the bicyclic amine and the chiral carboxylic acid derivative, followed by deprotection steps to yield the final inhibitor.

Development of Novel Synthetic Routes for this compound

While the synthetic route described in the foundational patent WO2020238776A1 provides a reliable method for the preparation of this compound, ongoing research in medicinal chemistry often focuses on developing more efficient and scalable synthetic routes. wipo.int Research in this area may focus on several aspects:

Catalytic Methods: Employing more efficient and environmentally benign catalytic methods for key transformations, such as C-H activation or asymmetric catalysis, to reduce the number of steps and improve atom economy.

Flow Chemistry: Adapting the synthesis to a continuous flow process, which can offer advantages in terms of safety, scalability, and purification.

Parallel Synthesis and Combinatorial Chemistry for ERK1/2 Inhibitor Libraries

The structural complexity of this compound, with its distinct modular components, makes it an ideal candidate for the application of parallel synthesis and combinatorial chemistry to generate libraries of analogues. arkat-usa.org This approach is invaluable for structure-activity relationship (SAR) studies, allowing for the rapid exploration of chemical space around the lead compound.

Libraries can be designed by systematically varying the three main components identified in the retrosynthetic analysis:

The Bicyclic Core: Modifications to the bicyclic scaffold can be introduced to explore different ring sizes and substitution patterns.

The Pyrimidine Moiety: A variety of substituted pyrimidines or other heteroaryl groups can be introduced via cross-coupling reactions to probe the interactions in the kinase hinge region.

The Chiral Side Chain: A diverse set of chiral amino acids and amino alcohols can be incorporated to optimize interactions with the solvent-exposed region of the kinase.

Solid-phase synthesis can be a particularly powerful tool for generating such libraries, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple washing steps. arkat-usa.org

Stereoselective Synthesis of this compound and its Analogues

The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol during its synthesis. The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry, with one enantiomer typically being significantly more active than the others.

The stereoselective synthesis of this compound relies heavily on the use of chiral starting materials. The chiral side chain is often constructed from a commercially available chiral amino acid or through an asymmetric synthesis, for example, using a chiral auxiliary or an asymmetric catalyst.

For the synthesis of analogues with novel stereochemistry, methods such as substrate-controlled diastereoselective reactions or enantioselective catalysis can be employed. For example, an asymmetric reduction of a ketone or an asymmetric alkylation could be used to set a key stereocenter. The development of stereoselective routes is critical for accessing all possible stereoisomers of the inhibitor and its analogues, which is essential for a thorough understanding of the SAR and for identifying the most potent and selective compound.

Selectivity Profile and Off Target Effects of Erk1/2 Inhibitor 5

Kinome Profiling of ERK1/2 Inhibitor 5

Kinome profiling is a comprehensive method used to assess the selectivity of a kinase inhibitor against a large panel of kinases. For this compound, which is analogous to the well-characterized inhibitor SCH772984, kinome-wide screening has demonstrated a high degree of selectivity for ERK1 and ERK2. nih.gov

In a comprehensive KINOMEscan panel assessing 456 kinases, SCH772984 showed high specificity for ERK1/2, with few off-targets that exhibited significantly weaker affinity. nih.gov Enzymatic assays confirmed this, revealing low nanomolar inhibition of ERK1 and ERK2. nih.gov

Interactive Data Table: Kinome Profiling of a Representative ERK1/2 Inhibitor (SCH772984)

| Kinase Target | IC50 (nM) | Selectivity vs. Off-Targets |

| ERK1 | 8.3 | High |

| ERK2 | 2.7 | High |

| Off-target 1 | >100 | Lower Affinity |

| Off-target 2 | >100 | Lower Affinity |

Note: This table is illustrative and based on the high selectivity profile described for SCH772984, a compound structurally and functionally similar to this compound.

Identification of Non-ERK1/2 Protein Targets

Despite its high selectivity, this compound, like other kinase inhibitors, can interact with other proteins. Studies on the representative compound SCH772984 have identified a few off-target kinases, though with considerably weaker potency compared to its primary targets, ERK1 and ERK2. nih.gov

Off-target activities of SCH772984 have been observed to have fast off-rates, suggesting that the inhibitor's specificity in a cellular context is enhanced by its prolonged engagement with ERK1/2. nih.gov This sustained on-target activity helps to minimize the functional impact of transient off-target interactions. nih.gov

Characterization of Unintended Signaling Pathway Modulation

The inhibition of ERK1/2 can lead to complex and sometimes paradoxical effects on cellular signaling networks. A key unintended consequence is the modulation of other parallel pathways, most notably the ERK5 signaling pathway. nih.gov

Activation of the ERK5 Pathway: Inhibition of the ERK1/2 pathway by inhibitors like SCH772984 can lead to the activation of the ERK5 pathway. nih.gov This is a form of signaling crosstalk where the cell compensates for the loss of ERK1/2 signaling by upregulating a parallel pro-survival pathway. nih.gov

Feedback Loop Disruption: ERK1/2 is involved in negative feedback loops that regulate its own pathway. nih.gov For instance, activated ERK1/2 can phosphorylate and inhibit upstream components like RAF and MEK. mdpi.comresearchgate.net By blocking ERK1/2, its inhibitors can disrupt this feedback, leading to the reactivation of upstream kinases. nih.govimrpress.com This can, in some contexts, lead to the paradoxical activation of other signaling branches. portlandpress.com

Comparative Analysis with Other MAPK Pathway Inhibitors (e.g., MEK, RAF inhibitors)

The therapeutic strategy of targeting the MAPK pathway has led to the development of inhibitors against its various components, including RAF, MEK, and ERK. Comparing this compound with RAF and MEK inhibitors reveals key differences in their mechanisms and consequences.

Overcoming Resistance: A major advantage of direct ERK1/2 inhibition is its ability to overcome resistance mechanisms that arise against RAF and MEK inhibitors. aacrjournals.orgaacrjournals.org Many resistance mechanisms to RAFi and MEKi involve the reactivation of ERK1/2 signaling. aacrjournals.org Therefore, targeting ERK directly can be effective in tumors that have developed resistance to upstream inhibitors. aacrjournals.org

Paradoxical Activation: Type I and I½ RAF inhibitors can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF by promoting RAF dimerization. portlandpress.com This can lead to the development of secondary malignancies. portlandpress.com MEK inhibitors can also lead to a rebound in MEK/ERK activity in RAS-mutant tumors due to the relief of ERK1/2-mediated feedback inhibition of C-Raf. nih.gov Direct ERK1/2 inhibitors, by acting at the final step of the cascade, are less prone to this type of paradoxical activation within the same pathway. nih.gov

Specificity and Substrates: MEK1/2 have a very narrow substrate specificity, phosphorylating only ERK1 and ERK2. targetedonc.com In contrast, ERK1/2 have numerous downstream substrates, influencing a wide array of cellular processes. imrpress.com This means that while MEK inhibitors have a more focused immediate effect, ERK inhibitors can potentially modulate a broader range of downstream signaling events.

Interactive Data Table: Comparison of MAPK Pathway Inhibitors

| Inhibitor Type | Primary Target(s) | Key Advantage | Potential Disadvantage |

| RAF Inhibitors (RAFi) | BRAF | Effective in BRAF-mutant tumors | Paradoxical pathway activation in BRAF wild-type cells portlandpress.com |

| MEK Inhibitors (MEKi) | MEK1/2 | Broader applicability than RAFi | Resistance via ERK1/2 reactivation aacrjournals.org |

| This compound | ERK1/2 | Overcomes RAFi/MEKi resistance aacrjournals.org | Potential for off-target effects and pathway crosstalk nih.gov |

Strategies for Improving the Specificity of this compound

Enhancing the specificity of kinase inhibitors is an ongoing area of research. For this compound, several strategies can be considered to improve its target engagement and minimize off-target effects.

Structure-Guided Drug Design: The unique binding pocket induced by SCH772984 in ERK1/2 provides a blueprint for designing next-generation inhibitors with even greater selectivity. nih.gov By exploiting the specific conformational changes required for binding, medicinal chemists can engineer molecules that are less likely to interact with the ATP-binding sites of other kinases. nih.gov

Allosteric Inhibition: Developing non-ATP competitive, allosteric inhibitors is a proven strategy for achieving high selectivity. nih.gov The success of allosteric MEK1/2 inhibitors serves as a precedent. nih.gov Focusing on allosteric sites unique to ERK1/2 could yield highly specific inhibitors.

Dual-Mechanism Inhibition: Some ERK inhibitors, like SCH772984, not only block catalytic activity but also prevent the activating phosphorylation of ERK1/2 by MEK1/2. aacrjournals.org This dual mechanism can lead to more durable pathway inhibition and enhanced efficacy. aacrjournals.org Further development of such dual-mechanism inhibitors could improve their therapeutic window.

Targeted Delivery Systems: While not a modification of the inhibitor itself, developing drug delivery systems that concentrate the inhibitor at the tumor site can effectively increase its therapeutic index by reducing systemic exposure and, consequently, off-target effects.

Mechanisms of Acquired and Intrinsic Resistance to Erk1/2 Inhibitor 5

Genetic Alterations Conferring Resistance to ERK1/2 Inhibitor 5 (e.g., ERK mutations)

A primary mechanism of acquired resistance to this compound involves genetic alterations within the target kinases, ERK1 and ERK2. aacrjournals.orgresearchgate.net These mutations can interfere with the binding of the inhibitor to its target, thereby rendering the drug ineffective. researchgate.net

Preclinical studies have identified numerous point mutations in both ERK1 (MAPK3) and ERK2 (MAPK1) that confer resistance to ATP-competitive ERK inhibitors. aacrjournals.orggoogle.comaacrjournals.org For instance, a random mutagenesis screen in BRAF-mutant melanoma cells identified multiple resistance-conferring mutations in ERK1 and ERK2. aacrjournals.org These mutations often occur within the kinase domain, affecting the inhibitor's ability to bind. researchgate.net

Furthermore, amplification and subsequent overexpression of the ERK2 gene have been identified as a mechanism of acquired resistance. aacrjournals.orgresearchgate.netaacrjournals.org This increase in the amount of the target protein can overwhelm the inhibitor, leading to sustained pathway signaling despite treatment. researchgate.net Interestingly, some studies have shown that cell lines with resistance-conferring ERK mutations against one ERK inhibitor may remain sensitive to inhibitors of a different structural class or to upstream inhibitors like MEK inhibitors. aacrjournals.orgaacrjournals.org This suggests that the specific mutation can determine the cross-resistance profile.

The following table summarizes key genetic alterations found to confer resistance to ERK1/2 inhibitors:

| Gene | Alteration Type | Consequence | Reference |

|---|---|---|---|

| ERK1 (MAPK3) | Point Mutations | Impaired inhibitor binding | aacrjournals.orggoogle.comaacrjournals.org |

| ERK2 (MAPK1) | Point Mutations | Impaired inhibitor binding | aacrjournals.orggoogle.comaacrjournals.org |

| ERK2 (MAPK1) | Amplification/Overexpression | Increased target protein levels, overwhelming the inhibitor | aacrjournals.orgresearchgate.netaacrjournals.org |

Activation of Bypass Signaling Pathways (e.g., ERK5, PI3K/AKT, HER/ErbB family)

Cancer cells can develop resistance to this compound by activating alternative signaling pathways that bypass the inhibited ERK1/2 node, thereby maintaining cell proliferation and survival. imrpress.comresearchgate.net

ERK5 Pathway: A growing body of evidence points to the activation of the parallel ERK5 signaling pathway as a significant mechanism of resistance to ERK1/2 inhibitors. nih.govresearchgate.netfrontiersin.org Inhibition of the ERK1/2 pathway can lead to a compensatory upregulation and activation of ERK5. nih.govfrontiersin.orgresearchgate.net This is often mediated by the upregulation of receptor tyrosine kinases (RTKs) such as IGF-1R and PDGFRβ, which in turn activate the MEK5-ERK5 cascade. nih.govnih.gov For example, in melanoma cells resistant to the ERK inhibitor SCH772984, increased IGF-1R signaling was shown to drive ERK5 activation. nih.gov This suggests that co-targeting both the ERK1/2 and ERK5 pathways could be a strategy to overcome resistance. nih.govfrontiersin.org

PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is another critical survival pathway that can be activated to circumvent ERK1/2 inhibition. aacrjournals.orgresearchgate.net The inhibition of the MAPK pathway can lead to the relief of negative feedback loops, resulting in the activation of RTKs that signal through the PI3K/AKT pathway. imrpress.com Studies have shown that combining ERK inhibitors with PI3K/mTOR pathway inhibitors can effectively overcome resistance in preclinical models. researchgate.netaacrjournals.orgaacrjournals.org

HER/ErbB Family: Overexpression and activation of members of the HER/ErbB family of receptor tyrosine kinases, such as EGFR (ErbB1) and HER2 (ErbB2), represent another key bypass mechanism. aacrjournals.orgaacrjournals.org For instance, overexpression of EGFR and ERBB2 has been identified as a mechanism of acquired resistance to ERK inhibitors. aacrjournals.orgaacrjournals.org In some contexts, neuregulin (NRG), a ligand for HER receptors, can induce resistance through the concerted activation of the PI3K/AKT/mTOR, ERK1/2, and ERK5 pathways. portlandpress.com

The following table details key bypass signaling pathways implicated in resistance to ERK1/2 inhibitors.

| Pathway | Key Mediators | Mechanism of Activation | Reference |

|---|---|---|---|

| ERK5 Pathway | MEK5, ERK5, IGF-1R, PDGFRβ | Compensatory upregulation upon ERK1/2 inhibition, often driven by RTK activation. | nih.govfrontiersin.orgnih.gov |

| PI3K/AKT/mTOR Pathway | PI3K, AKT, mTOR | Relief of negative feedback loops and activation by upstream RTKs. | aacrjournals.orgimrpress.comresearchgate.net |

| HER/ErbB Family | EGFR (ErbB1), HER2 (ErbB2), Neuregulin | Overexpression and/or ligand-induced activation. | aacrjournals.orgaacrjournals.orgportlandpress.com |

Microenvironmental Factors Influencing Resistance to this compound

The tumor microenvironment (TME) plays a critical role in mediating resistance to cancer therapies, including ERK1/2 inhibitors. mdpi.comnih.gov The TME consists of a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts), endothelial cells, and immune cells, as well as the extracellular matrix. aacrjournals.org

Paracrine Signaling: Stromal cells within the TME can secrete growth factors and cytokines that activate bypass signaling pathways in cancer cells. aacrjournals.org For example, endothelial cells can secrete EGFR ligands, and fibroblasts can produce hepatocyte growth factor (HGF), both of which can activate bypass survival signals through Erk1/2 and Akt, thereby conferring resistance to ALK inhibitors, a principle that can be extended to ERK1/2 inhibitors. aacrjournals.org

Extracellular Matrix (ECM): The physical properties of the ECM, such as increased stiffness, can promote resistance to chemotherapy. nih.gov

Immune Evasion: The TME can also contribute to resistance by creating an immunosuppressive environment that protects cancer cells from immune-mediated clearance. mdpi.comspandidos-publications.comnih.gov

In some cases, co-culturing cancer cells with bone marrow-derived mesenchymal stromal cells can mimic the protective effects of the bone marrow microenvironment and mediate resistance to therapy. astx.com This highlights the importance of considering the TME when developing strategies to overcome resistance to this compound.

Development of Resistance Models for this compound Studies

To investigate the mechanisms of resistance to this compound and to test strategies to overcome it, robust preclinical models are essential. These models are typically developed by chronically exposing cancer cell lines to increasing concentrations of the inhibitor. aacrjournals.org

The generation of resistant cell lines has been a key strategy in identifying many of the resistance mechanisms described above. For example, by generating cell lines resistant to five different ATP-competitive ERK inhibitors, researchers were able to identify mutations in ERK1/2, amplification of ERK2, and overexpression of EGFR/ERBB2 as mechanisms of acquired resistance. aacrjournals.org

These in vitro models, along with in vivo xenograft models, allow for:

The identification of novel resistance mechanisms. researchgate.net

The testing of combination therapies to overcome or prevent resistance. aacrjournals.orgaacrjournals.org

The evaluation of next-generation inhibitors designed to be active against resistant mutants. aacrjournals.org

The development and characterization of these resistance models are a critical component of the preclinical research necessary to anticipate and address clinical resistance to this compound.

Combinatorial Therapeutic Strategies Involving Erk1/2 Inhibitor 5 in Preclinical Models

Synergistic Interactions with Other Targeted Agents (e.g., BRAF, MEK, CDK4/6 inhibitors)

The RAS/RAF/MEK/ERK pathway is a critical driver of many cancers, making it a prime target for combination therapies. aacrjournals.org Targeting multiple nodes within this pathway, such as combining ERK1/2 inhibitors with BRAF or MEK inhibitors, is a promising strategy to achieve more effective signaling suppression. aacrjournals.orgfrontiersin.org

BRAF and MEK Inhibitors:

In preclinical models of BRAF-mutant melanoma, combining an ERK1/2 inhibitor with a BRAF inhibitor like vemurafenib (B611658) or dabrafenib (B601069) has shown synergistic antiproliferative effects. aacrjournals.org Similarly, the combination of an ERK1/2 inhibitor with a MEK inhibitor has demonstrated enhanced efficacy in KRAS-mutant non-small cell lung cancer (NSCLC) and colorectal cancer models. aacrjournals.orgresearchgate.net For instance, the combination of the ERK1/2 inhibitor AZD0364 with the MEK inhibitor selumetinib (B1684332) resulted in tumor regressions in KRAS-mutant NSCLC and colorectal cancer xenografts. aacrjournals.org This approach is particularly relevant for tumors that have developed resistance to BRAF and/or MEK inhibitors, as these resistant tumors often remain dependent on ERK signaling. allenpress.comaacrjournals.orgaacrjournals.org Preclinical studies have shown that ERK1/2 inhibitors can be effective in models of acquired resistance to BRAF/MEK inhibitor combinations. aacrjournals.org

CDK4/6 Inhibitors:

The combination of ERK1/2 inhibitors with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has shown strong synergistic cytotoxicity in multiple myeloma (MM) cell lines, regardless of their RAS mutation status. nih.govashpublications.org This combination induces G0/G1 cell cycle arrest and activates mitochondrial apoptotic signaling. nih.govashpublications.org In vivo studies in a disseminated MM model demonstrated a significant reduction in tumor burden with the combination therapy compared to single agents, without notable adverse effects. ashpublications.orgspringernature.com This provides a strong preclinical rationale for clinical trials of this combination in MM. nih.govspringernature.com The combination of the CDK4/6 inhibitor abemaciclib (B560072) and the ERK1/2 inhibitor LY3214996 also showed robust synergism and enhanced antitumor activity in a mouse model of NF1-associated plexiform neurofibroma. aacrjournals.org

Interactive Data Table: Synergistic Effects of ERK1/2 Inhibitor 5 in Combination with Targeted Agents

| Combination Agent | Cancer Model | Key Findings | References |

| BRAF Inhibitors (e.g., vemurafenib, dabrafenib) | BRAF-mutant melanoma | Modest synergy observed. | aacrjournals.org |

| MEK Inhibitors (e.g., selumetinib) | KRAS-mutant NSCLC, Colorectal Cancer | Enhanced efficacy and tumor regressions. | aacrjournals.orgresearchgate.net |

| CDK4/6 Inhibitors (e.g., abemaciclib) | Multiple Myeloma, NF1-associated Plexiform Neurofibroma | Strong synergistic cytotoxicity, cell cycle arrest, apoptosis, and reduced tumor burden. | nih.govashpublications.orgspringernature.comaacrjournals.org |

| EGFR and BRAF inhibitors (e.g., cetuximab, encorafenib) | BRAFV600E mutant colorectal cancer | Triple combination resulted in tumor regression and superior tumor growth inhibition. | biomed-valley.com |

Combination with Chemotherapeutic Modalities in Disease Models

Preclinical studies have explored the potential of combining ERK1/2 inhibitors with standard chemotherapy agents. aacrjournals.orgimrpress.com For example, the ERK1/2 inhibitor ulixertinib (B1684335) has been shown to potentiate the effects of gemcitabine (B846) in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov In preclinical models of pancreatic cancer, the addition of a MEK inhibitor (trametinib) to nab-paclitaxel-based chemotherapy showed a trend for an additive effect on tumor growth inhibition. oncotarget.com This suggests that inhibiting the ERK pathway could enhance the efficacy of chemotherapy. oncotarget.com Furthermore, in vivo studies have demonstrated that the ERK1/2 inhibitor HMPL-295 significantly improved the anti-tumor activity of standard-of-care chemotherapy in KRAS- or BRAF-mutant tumor models. aacrjournals.org

Co-targeting of Upstream and Downstream Signaling Components

A key strategy to overcome resistance is the vertical inhibition of the same signaling pathway by targeting both upstream and downstream components. aacrjournals.orgfrontiersin.org The rationale is that dual inhibition can more effectively shut down the pathway and prevent reactivation that often occurs with single-agent therapy. doi.orgaacrjournals.org

Preclinical evidence strongly supports the combination of ERK1/2 inhibitors with inhibitors of upstream kinases like MEK and BRAF. aacrjournals.orgaacrjournals.org This approach aims to prevent the feedback reactivation of the MAPK pathway, a common mechanism of acquired resistance to BRAF and MEK inhibitors. allenpress.com For instance, combining MEK and ERK inhibitors has been shown to be synergistic in both treatment-naive and MEK inhibitor-resistant K-ras mutant cell lines. aacrjournals.org This dual blockade not only enhances tumor growth inhibition but can also delay or prevent the emergence of drug resistance. frontiersin.orgaacrjournals.org

Efficacy of this compound in Combination with Immunomodulatory Agents in Preclinical Settings (e.g., Immune Checkpoint Inhibitors)

There is a growing rationale for combining MAPK pathway inhibitors with immunotherapies, such as immune checkpoint inhibitors (ICIs). aacrjournals.orgfrontiersin.org The MAPK pathway has been linked to an immunosuppressive tumor microenvironment, and inhibiting this pathway can lead to a more pro-inflammatory state, potentially enhancing the efficacy of ICIs. astx.com

These findings suggest that ERK inhibition can modulate the tumor microenvironment to be more susceptible to immune checkpoint blockade, providing a strong basis for clinical investigation of these combinations. frontiersin.orgresearchgate.net

Rational Design of Preclinical Combination Regimens for this compound

The rational design of combination therapies involving ERK1/2 inhibitors is guided by the underlying molecular mechanisms of cancer and acquired resistance. frontiersin.org The primary goal is to target multiple oncogenic drivers or signaling pathways simultaneously to achieve synergistic effects and prevent therapeutic escape. nih.gov

Key principles for the rational design of these combinations include:

Vertical Pathway Inhibition: Combining inhibitors that target different nodes of the same pathway, such as BRAF/MEK and ERK, to achieve a more complete pathway shutdown. aacrjournals.orgfrontiersin.org

Targeting Parallel Pathways: Co-targeting the MAPK pathway and a parallel survival pathway, like the PI3K/AKT/mTOR pathway, which is often activated as a resistance mechanism. allenpress.com